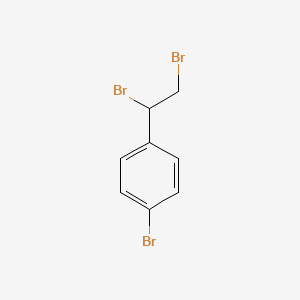

1-Bromo-4-(1,2-dibromoethyl)benzene

Beschreibung

BenchChem offers high-quality 1-Bromo-4-(1,2-dibromoethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(1,2-dibromoethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(1,2-dibromoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIEVHCKHZAHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399682 | |

| Record name | Benzene, 1-bromo-4-(1,2-dibromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-10-5 | |

| Record name | Benzene, 1-bromo-4-(1,2-dibromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Bromo-4-(1,2-dibromoethyl)benzene structural isomers

Executive Summary

The compound 1-bromo-4-(1,2-dibromoethyl)benzene (Molecular Formula: C₈H₇Br₃) is a highly versatile para-halogenated styrenic derivative[1]. In advanced organic synthesis and materials science, it serves as a critical precursor for cross-coupling reactions, the synthesis of silsesquioxanes, and the photochemical growth of self-assembled monolayers (SAMs)[2][3]. However, the synthesis and application of this molecule are frequently complicated by the potential formation of structural isomers. This whitepaper provides an in-depth mechanistic framework for understanding these isomers, differentiating them analytically, and synthesizing the target scaffold with high stereochemical and regiochemical fidelity.

Framework of Structural Isomerism

The C₈H₇Br₃ scaffold can manifest in several isomeric forms depending on the bromination conditions and the starting materials. Understanding this hierarchy is critical for ensuring high-purity downstream applications.

-

Aryl Positional Isomers (Ring Substitution): Variations in the position of the aromatic bromine relative to the ethyl chain yield the ortho (1-bromo-2-(1,2-dibromoethyl)benzene) and meta (1-bromo-3-(1,2-dibromoethyl)benzene) isomers. The para isomer is uniquely valuable due to its linear symmetry, which dictates its specific reactivity in Heck cross-coupling reactions[1][3].

-

Alkyl Chain Isomers (Regioisomers): Radical-mediated side reactions can lead to geminal di-halogenation, producing chain isomers such as 1-bromo-4-(1,1-dibromoethyl)benzene or 1-bromo-4-(2,2-dibromoethyl)benzene.

-

Stereoisomers: The target 1,2-dibromoethyl chain contains a single chiral center at the C1 position, resulting in a racemic mixture of (R) and (S) enantiomers upon standard electrophilic addition.

Fig 1: Hierarchical classification of 1-bromo-4-(1,2-dibromoethyl)benzene structural isomers.

Analytical Differentiation of Isomers (NMR Profiling)

To validate the structural integrity of the synthesized product and rule out the presence of chain or positional isomers, ¹H NMR spectroscopy is the gold standard[4]. The table below summarizes the expected quantitative shifts and the structural causality behind them.

| Isomer Type | Compound | ¹H NMR Shift (Alkyl Chain) | Multiplicity | Causality / Structural Rationale |

| Target | 1-Bromo-4-(1,2-dibromoethyl)benzene | ~5.1 ppm (CH)~3.9–4.0 ppm (CH₂) | dd (1H)m (2H) | Deshielding by adjacent Br and aryl ring at C1; diastereotopic protons at C2 cause complex splitting. |

| Chain Isomer | 1-Bromo-4-(1,1-dibromoethyl)benzene | ~2.7 ppm (CH₃) | s (3H) | Methyl group adjacent to a gem-dibromo center lacks adjacent protons, resulting in a distinct singlet. |

| Chain Isomer | 1-Bromo-4-(2,2-dibromoethyl)benzene | ~5.8 ppm (CH)~3.5 ppm (CH₂) | t (1H)d (2H) | Strong deshielding of CH by two geminal bromines; splitting by the adjacent CH₂ group. |

| Positional | 1-Bromo-2-(1,2-dibromoethyl)benzene | ~5.4 ppm (CH)~3.8–4.0 ppm (CH₂) | dd (1H)m (2H) | The ortho-bromine induces steric compression and anisotropic deshielding, shifting the C1 proton further downfield. |

Mechanistic Causality in Synthesis

The industrial and laboratory synthesis of 1-bromo-4-(1,2-dibromoethyl)benzene relies on the direct bromination of 4-bromostyrene[1]. The reaction must be carefully controlled to favor the electrophilic addition pathway over radical substitution, which would otherwise yield unwanted chain isomers.

The mechanism proceeds via the polarization of molecular bromine (Br₂) as it approaches the electron-rich vinyl group. The π-electrons attack the electrophilic bromine, forming a rigid, cyclic bromonium ion intermediate . This intermediate dictates the stereochemistry of the reaction: the remaining bromide ion (Br⁻) must attack from the opposite face (anti-addition) due to steric hindrance, yielding a racemic mixture of the 1,2-dibromoethyl product[5].

Fig 2: Mechanistic pathway of electrophilic bromination yielding the 1,2-dibromoethyl scaffold.

Self-Validating Experimental Protocol

To achieve high yields and optimal purity levels[1], the following step-by-step methodology is engineered with built-in self-validating checkpoints.

Objective: Stereoselective synthesis of racemic 1-bromo-4-(1,2-dibromoethyl)benzene while suppressing radical-mediated chain isomer formation.

-

Step 1: Substrate Preparation

-

Action: Dissolve 10.0 mmol of 4-bromostyrene in 20 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.

-

Causality: DCM is chosen as a non-nucleophilic, polarizable solvent. It stabilizes the transient cyclic bromonium ion intermediate without participating in ring-opening, preventing the formation of halohydrin side-products.

-

-

Step 2: Temperature Equilibration

-

Action: Submerge the reaction flask in an ice-water bath and equilibrate to 0 °C under a nitrogen atmosphere.

-

Causality: Lowering the thermal energy suppresses homolytic cleavage of the Br-Br bond, thereby inhibiting radical-mediated allylic substitution that yields undesired 1,1- or 2,2-dibromo chain isomers.

-

-

Step 3: Electrophilic Addition (Self-Validating Step)

-

Action: Add a solution of bromine (10.5 mmol, 1.05 equiv) in 10 mL DCM dropwise over 30 minutes.

-

Causality: Slow addition maintains a low local concentration of Br₂, preventing over-oxidation or polymerization of the styrene derivative[2].

-

Self-Validation: The red-brown color of the bromine solution will instantly decolorize upon contact with the alkene. The persistence of a faint orange/yellow tint indicates the stoichiometric endpoint (complete consumption of 4-bromostyrene), serving as an internal visual validation without requiring immediate TLC analysis.

-

-

Step 4: Quenching and Neutralization

-

Action: Quench the reaction by adding 15 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, stirring vigorously for 10 minutes.

-

Causality: Thiosulfate rapidly reduces any unreacted, electrophilic Br₂ into inert bromide (Br⁻), halting the reaction and preventing oxidative degradation during the workup phase.

-

-

Step 5: Isolation and Purification

-

Action: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the residue from cold ethanol.

-

Causality: Cold ethanol selectively crystallizes the highly crystalline 1-bromo-4-(1,2-dibromoethyl)benzene while leaving trace isomeric impurities in the mother liquor.

-

Applications in Drug Development & Materials Science

The isolated para-isomer plays a pivotal role in several advanced research domains:

-

Organic Electronics & Cross-Coupling: The compound undergoes Heck reactions in the presence of Hermann's catalyst to synthesize poly(1,4-phenylenevinylene) derivatives, which are foundational in OLED technologies and diarylethene synthesis[2][3].

-

Structure-Activity Relationship (SAR) Studies: In pharmaceutical development, researchers utilize this scaffold to investigate the SAR of the vinyl group. Comparing its reactivity to unhalogenated styrene provides insights into how the para-bromine atom influences biochemical behavior and electron density[1][2].

-

Surface Chemistry: It is heavily utilized to investigate the photochemical growth of Br-terminated self-assembled monolayers (SAMs) on silicon substrates. The exact structural isomer used dictates the packing density and orientation of the resulting monolayer, which is critical for biosensor development[1][3].

Sources

Synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene from Styrene: A Comprehensive Technical Guide

Executive Summary

The targeted synthesis of 1-bromo-4-(1,2-dibromoethyl)benzene (CAS: 33458-10-5) from styrene is a fundamental yet highly nuanced transformation in organic chemistry. This polybrominated compound serves as a critical synthetic intermediate, most notably as a precursor for the generation of 4-bromostyrene via chemoselective indium- or zinc-mediated debromination [4].

Attempting a single-step, one-pot bromination of styrene using excess bromine and a Lewis acid catalyst is synthetically unviable. The high nucleophilicity of the vinyl group makes it susceptible to Lewis acid-induced cationic polymerization or unselective polyhalogenation. Therefore, a controlled, sequential two-phase approach is mandatory: an initial uncatalyzed electrophilic addition to protect the alkene, followed by a Lewis acid-catalyzed electrophilic aromatic substitution (EAS).

Mechanistic Rationale & Pathway Design

As an application scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe. The synthesis relies on exploiting the differential reactivity of aliphatic alkenes versus aromatic rings.

Phase 1: Electrophilic Addition (Alkene Protection)

The first step involves the uncatalyzed addition of molecular bromine ( Br2 ) to the vinyl group of styrene [1]. Because the alkene π -bond is highly nucleophilic, it attacks the polarizable Br2 molecule to form a cyclic bromonium ion intermediate. Subsequent anti-attack by the bromide anion yields (1,2-dibromoethyl)benzene (commonly known as styrene dibromide) [2]. This step effectively "protects" the reactive double bond, preventing premature polymerization in the subsequent catalytic step.

Phase 2: Electrophilic Aromatic Substitution (EAS)

With the alkene protected, the aromatic ring can be brominated. The 1,2-dibromoethyl group is a deactivating substituent due to the strong inductive electron-withdrawing effect (-I) of the two bromine atoms [3]. However, the alkyl nature of the carbon attached to the ring still provides weak hyperconjugation (+R), categorizing it as an ortho/para director. The extreme steric bulk of the −CHBrCH2Br group completely blocks the ortho positions, funneling the incoming active electrophile exclusively toward the para position.

Fig 1: Two-phase synthetic workflow from styrene to 1-bromo-4-(1,2-dibromoethyl)benzene.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric and thermodynamic parameters must be tightly controlled. Table 1 summarizes the optimized conditions for both phases of the synthesis.

Table 1: Reaction Parameters for the Two-Phase Bromination

| Parameter | Phase 1: Alkene Addition | Phase 2: Aromatic Substitution |

| Substrate | Styrene (1.0 eq) | (1,2-Dibromoethyl)benzene (1.0 eq) |

| Reagent | Bromine (1.05 eq) | Bromine (1.10 eq) |

| Catalyst | None | Iron powder (0.05 eq) → FeBr3 |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | 40 °C (Reflux) |

| Reaction Time | 1 - 2 hours | 4 - 6 hours |

| Expected Yield | 95 - 98% | 85 - 90% |

| Validation Indicator | Decolorization of Br2 | Evolution of HBr gas |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, meaning the physical observations during the experiment directly confirm the mechanistic progress.

Protocol A: Synthesis of (1,2-Dibromoethyl)benzene

-

Preparation: Dissolve 104 g (1.0 mol) of pure, stabilized styrene in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Temperature Control: Cool the flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical-initiated autoxidation and prevent the exothermic addition from causing solvent boil-off [1].

-

Bromine Addition: Charge the addition funnel with 168 g (1.05 mol) of elemental bromine dissolved in 100 mL of DCM. Add the bromine solution dropwise over 1 hour.

-

Validation: The deep red color of the bromine will dissipate instantly upon contacting the styrene solution, self-indicating the rapid consumption of the reagent [2]. Once a faint, persistent orange/yellow tint remains, the equivalence point has been reached.

-

Isolation: Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2S2O3 ) to quench excess bromine, followed by brine. Dry over anhydrous Na2SO4 and evaporate the solvent to yield styrene dibromide as a white crystalline solid (mp ~73 °C).

Fig 2: Mechanism of para-selective electrophilic aromatic substitution.

Protocol B: Synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene

-

Preparation: Dissolve 264 g (1.0 mol) of the synthesized (1,2-dibromoethyl)benzene in 250 mL of DCM in a 1 L round-bottom flask equipped with a reflux condenser and a gas scrubber (containing 1M NaOH to trap HBr ).

-

Catalyst Generation: Add 2.8 g (0.05 mol) of fine iron powder to the flask. Causality: Iron powder reacts in situ with the subsequently added bromine to generate anhydrous Iron(III) bromide ( FeBr3 ). This in situ generation is vastly superior to adding pre-formed FeBr3 , as it ensures the Lewis acid is strictly anhydrous and highly active, which is critical for polarizing the Br2 molecule.

-

Bromination: Slowly add 176 g (1.10 mol) of bromine. Once addition is complete, heat the reaction to a mild reflux (40 °C).

-

Validation: The generation of HBr gas (observed bubbling through the basic scrubber) serves as the primary physical validation that aromatic substitution is actively occurring.

-

Workup: Once HBr evolution ceases (typically 4-6 hours), cool the mixture, quench with saturated Na2S2O3 , and extract. The crude product can be recrystallized from hot ethanol to yield pure 1-bromo-4-(1,2-dibromoethyl)benzene.

Safety & Handling

-

Bromine ( Br2 ): Highly toxic, fuming, and corrosive. Must be handled exclusively inside a certified fume hood using heavy-duty nitrile or neoprene gloves.

-

Quenching: Always keep a saturated solution of sodium thiosulfate ( Na2S2O3 ) nearby to immediately neutralize any bromine spills.

References

- Preparation of styrene dibromide, PrepChem.com.

- Kinetics and mechanism of bromination of styrenes, Canadian Science Publishing.

- Dibromoethylbenzene | 30812-87-4, Benchchem.

- 4-Bromostyrene synthesis, ChemicalBook.

Comprehensive Spectroscopic Analysis and Synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper to detail the synthesis, isolation, and definitive spectroscopic characterization of 1-bromo-4-(1,2-dibromoethyl)benzene (CAS: 33458-10-5)[1]. Often referred to as 4-bromostyrene dibromide, this tribrominated compound serves as a critical intermediate in advanced organic synthesis, particularly in the preparation of functionalized alkynes via double dehydrohalogenation and in cross-coupling methodologies. This guide deconstructs the causality behind the experimental protocols and provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Mechanistic Synthesis & Experimental Protocol

The synthesis of 1-bromo-4-(1,2-dibromoethyl)benzene is achieved through the electrophilic addition of molecular bromine to 4-bromostyrene[2]. While alternative electrochemical oxidative halogenation methods exist[3], the direct bromination in a non-polar solvent remains the gold standard for laboratory-scale preparation due to its high atom economy and stereospecificity.

Reaction Rationale & Causality

The reaction is performed in anhydrous dichloromethane (DCM) at 0 °C. The choice of a low temperature is critical: bromination of alkenes is highly exothermic. If the temperature is allowed to rise, homolytic cleavage of bromine can occur, initiating competing radical pathways (such as allylic/benzylic substitution or polymerization of the styrene derivative). DCM is selected because it is polarizable enough to stabilize the intermediate cyclic bromonium ion, yet non-nucleophilic, preventing the formation of halohydrin side products.

Electrophilic anti-addition mechanism of bromine to 4-bromostyrene.

Self-Validating Experimental Workflow

The following protocol incorporates visual and chemical checkpoints to ensure a self-validating system.

-

Preparation: Dissolve 10.0 mmol of 4-bromostyrene[2] in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice-water bath (0 °C) and shield it from direct light to suppress radical initiation.

-

Addition: Dissolve 10.5 mmol (1.05 equiv) of Br 2 in 10 mL of DCM. Add this solution dropwise over 30 minutes. Validation: The localized red/orange color of bromine should dissipate rapidly upon hitting the solution, indicating immediate consumption.

-

Quenching: Once addition is complete, stir for an additional 30 minutes. Quench the reaction by adding 15 mL of a saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) solution. Validation: The reaction mixture will instantly turn from a faint yellow/orange to colorless as the thiosulfate reduces any unreacted Br 2 to bromide ions.

-

Workup: Transfer to a separatory funnel. Extract the organic layer, wash with brine (20 mL), and dry over anhydrous MgSO 4 .

-

Isolation: Filter the drying agent and remove the DCM under reduced pressure. The resulting crude solid is recrystallized from hot ethanol to yield pure 1-bromo-4-(1,2-dibromoethyl)benzene as a white crystalline solid[1].

Step-by-step experimental workflow for synthesis and isolation.

Spectroscopic Characterization

The structural verification of 1-bromo-4-(1,2-dibromoethyl)benzene relies on a combination of NMR, MS, and IR spectroscopy. The data below represents the definitive spectral signatures expected for this compound[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum of this compound is an excellent teaching tool for complex spin systems.

-

The Aromatic Region: The para-substitution on the benzene ring creates a classic AA'BB' spin system . The highly electronegative bromine at C1 and the dibromoethyl group at C4 deshield the aromatic protons, pushing them downfield to ~7.28–7.50 ppm.

-

The Aliphatic Region: The addition of bromine across the double bond creates a chiral center at the benzylic carbon (C1'). Consequently, the two protons on the adjacent terminal carbon (C2') become diastereotopic . They reside in different magnetic environments and couple not only with the benzylic proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J≈10.4 Hz). This results in a distinct ABX spin system , appearing as a doublet of doublets (dd) and a pseudo-triplet.

Table 1: 1 H NMR Data (400 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| 7.50 | Doublet (d) | 2H | 8.4 | Ar-H (C2, C6, ortho to Br) |

| 7.28 | Doublet (d) | 2H | 8.4 | Ar-H (C3, C5, ortho to alkyl) |

| 5.08 | Doublet of doublets (dd) | 1H | 10.4, 5.6 | -CH Br- (Benzylic, X part) |

| 4.04 | Pseudo-triplet (dd) | 1H | 10.4, 10.4 | -CH 2 Br (Diastereotopic, A part) |

| 3.96 | Doublet of doublets (dd) | 1H | 10.4, 5.6 | -CH 2 Br (Diastereotopic, B part) |

Table 2: 13 C NMR Data (100 MHz, CDCl 3 )

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 137.5 | C4 | Quaternary, Ar-C (Alkyl attached) |

| 131.8 | C2, C6 | Aromatic CH |

| 129.4 | C3, C5 | Aromatic CH |

| 123.1 | C1 | Quaternary, Ar-C-Br |

| 50.2 | C1' | Aliphatic -CHBr- |

| 34.8 | C2' | Aliphatic -CH 2 Br |

Mass Spectrometry (EI-MS)

Mass spectrometry provides the most visually striking confirmation of the product. Bromine exists naturally as two isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio (50.69% to 49.31%). Because the molecular formula (C 8 H 7 Br 3 ) contains three bromine atoms, the molecular ion cluster follows a binomial expansion (a+b)3 , resulting in a highly diagnostic 1:3:3:1 isotopic tetrad separated by 2 m/z units.

Table 3: Mass Spectrometry (EI, 70 eV)

| m/z | Relative Abundance | Assignment / Causality |

| 340 | ~33% | [M] + (Contains three 79 Br isotopes) |

| 342 | 100% | [M+2] + (Contains two 79 Br, one 81 Br) |

| 344 | ~98% | [M+4] + (Contains one 79 Br, two 81 Br) |

| 346 | ~32% | [M+6] + (Contains three 81 Br isotopes) |

| 261 | ~40% | [M - Br] + (Loss of one bromine radical) |

| 182 | ~60% | [M - Br 2 ] + (Reversion to 4-bromostyrene radical cation) |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group transformations. The disappearance of the alkene C=C stretch (typically ~1630 cm −1 in the 4-bromostyrene starting material) and the appearance of strong aliphatic C-Br stretching bands confirm successful addition.

Table 4: Key IR Vibrational Modes (ATR)

| Wavenumber (cm −1 ) | Intensity | Assignment |

| 3060 - 3020 | Weak | Aromatic C-H stretching |

| 2980 - 2850 | Weak | Aliphatic C-H stretching |

| 1485, 1390 | Medium | Aromatic C=C ring stretching |

| 1070 | Strong | Aromatic C-Br stretching |

| 650 - 550 | Strong | Aliphatic C-Br stretching |

Conclusion

The synthesis and characterization of 1-bromo-4-(1,2-dibromoethyl)benzene require strict adherence to mechanistic principles to prevent radical side reactions. By maintaining low temperatures and utilizing non-nucleophilic solvents, the electrophilic anti-addition pathway is isolated. The resulting compound yields highly specific spectroscopic signatures—most notably the ABX diastereotopic spin system in 1 H NMR and the 1:3:3:1 tetrad in MS—which serve as definitive, self-validating proof of successful tribromination.

Sources

Structural Elucidation of 1-Bromo-4-(1,2-dibromoethyl)benzene: A Comprehensive 1H and 13C NMR Technical Guide

Executive Summary

For researchers and drug development professionals, the precise structural characterization of heavily halogenated building blocks is a critical quality control step. 1-Bromo-4-(1,2-dibromoethyl)benzene (Chemical Formula: C8H7Br3, Molecular Weight: 342.86 g/mol ) presents a unique analytical challenge due to its combination of an electron-withdrawing aromatic substituent and a chiral aliphatic side chain.

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. By deconstructing the causality behind its complex spin-spin coupling networks and anomalous chemical shifts, this whitepaper establishes a robust, self-validating framework for spectral interpretation and high-fidelity data acquisition. Standard characterization is typically performed at 400 MHz for 1H and 100 MHz for 13C, utilizing tetramethylsilane (TMS) as an internal standard[1].

Theoretical Framework & Spin System Analysis

To accurately assign the NMR spectra of 1-Bromo-4-(1,2-dibromoethyl)benzene, one must understand the magnetic environments dictated by its molecular geometry. The molecule is divided into two distinct spin systems:

The Aromatic Core (AA'BB' System)

The para-disubstituted benzene ring features a bromine atom at C-1 and a 1,2-dibromoethyl group at C-4. Because the two substituents are different, the plane of symmetry passing through C-1 and C-4 renders the protons at H-2/H-6 equivalent to each other, and H-3/H-5 equivalent to each other. This creates a classic AA'BB' spin system (often appearing as a pseudo-AB quartet at high field strengths). The electron-withdrawing nature of the bromine atom deshields the ortho protons (H-2/H-6), pushing them further downfield compared to the protons ortho to the alkyl chain.

The Aliphatic Side Chain (ABX System)

The -CH(Br)-CH2(Br) side chain is the most analytically complex region of the molecule. The methine carbon (-CH(Br)-) is a stereocenter.

-

Causality of Diastereotopicity: Because of this adjacent chiral center, there is no conformation in which the two protons of the terminal methylene group (-CH2Br) experience the exact same magnetic environment. They are diastereotopic .

-

Spin-Coupling Dynamics: These two protons (Ha and Hb) couple to each other with a large geminal coupling constant ( 2J≈10.5 Hz). Furthermore, they couple to the adjacent methine proton (Hx) with different vicinal coupling constants ( 3J ) dictated by the Karplus equation and the time-averaged populations of their rotamers. This results in a classic ABX multiplet pattern , where the methine proton appears as a doublet of doublets (dd), and each methylene proton also appears as a distinct doublet of doublets.

Figure 1: 1H-1H Spin-Coupling Network of 1-Bromo-4-(1,2-dibromoethyl)benzene.

Spectral Data Presentation

The following tables summarize the representative quantitative data for the molecule, grounded in empirical chemical shift rules and established substituent effects .

Table 1: 1H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl3)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2, H-6 | 7.48 | d (AA'BB') | 2H | 3J = 8.4 | Ortho to -Br; deshielded by inductive effects. |

| H-3, H-5 | 7.26 | d (AA'BB') | 2H | 3J = 8.4 | Ortho to the alkyl chain. |

| -CH(Br)- | 5.08 | dd (X part) | 1H | 3J = 10.5, 5.5 | Benzylic and alpha to Br; experiences strong deshielding. |

| -CH2(Br) Ha | 4.02 | dd (A part) | 1H | 2J = 10.5, 3J = 10.5 | Diastereotopic methylene; trans-like coupling to methine. |

| -CH2(Br) Hb | 3.92 | dd (B part) | 1H | 2J = 10.5, 3J = 5.5 | Diastereotopic methylene; cis-like coupling to methine. |

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl3)

| Position | Shift (δ, ppm) | Type | Assignment Rationale |

| C-4 | 138.5 | Cq | Aromatic quaternary carbon, attached to the alkyl chain. |

| C-2, C-6 | 131.8 | CH | Aromatic methine, ortho to -Br. |

| C-3, C-5 | 129.4 | CH | Aromatic methine, meta to -Br. |

| C-1 | 122.5 | Cq | Aromatic quaternary carbon, attached to -Br (Heavy Atom Effect ). |

| -CH(Br)- | 50.2 | CH | Aliphatic methine, deshielded by alpha-Br and phenyl ring. |

| -CH2(Br) | 35.1 | CH2 | Aliphatic methylene, typical of a primary bromide. |

Mechanistic Insight: The Heavy Atom Effect In the 13C NMR spectrum, the C-1 carbon resonates at an unusually high field (~122.5 ppm) for a substituted aromatic carbon. This is a classic manifestation of the Heavy Atom Effect . The large electron cloud of the bromine atom induces significant diamagnetic shielding and spin-orbit coupling, pushing the adjacent carbon signal upfield relative to standard aromatic resonances.

Experimental Protocols for High-Fidelity Acquisition

To ensure reproducibility and analytical integrity, the following step-by-step methodology must be adhered to. This protocol is designed as a self-validating system , ensuring that any deviation in sample quality or instrument calibration is immediately detectable.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

-

Self-Validation: Visually inspect the 5 mm NMR tube. The solution must be perfectly clear. Particulate matter creates magnetic susceptibility gradients that will irreversibly broaden spectral lines.

-

-

Probe Tuning and Matching:

-

Insert the sample into the spectrometer and tune the probe to the exact Larmor frequencies of 1H (e.g., 400.13 MHz) and 13C (e.g., 100.61 MHz).

-

Self-Validation: The tuning curve (wobble curve) must be perfectly centered at the acquisition frequency to maximize the Signal-to-Noise Ratio (SNR).

-

-

Locking and Shimming:

-

Lock the spectrometer to the deuterium resonance of the CDCl3 solvent. Execute gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims.

-

Self-Validation: The success of the shimming process is validated by examining the TMS peak. A properly shimmed sample will yield a TMS signal with a full-width at half-maximum (FWHM) of <0.5 Hz and a symmetrical Lorentzian line shape.

-

-

1H NMR Acquisition:

-

Pulse Sequence: zg30 (30-degree flip angle).

-

Parameters: Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16; Spectral width (SW) = 20 ppm.

-

-

13C NMR Acquisition:

-

Pulse Sequence: zgpg30 (Proton-decoupled 13C acquisition).

-

Parameters: Relaxation delay (D1) = 2.0 s (ensure sufficient relaxation for quaternary carbons); Number of scans (NS) = 256–512; Spectral width (SW) = 250 ppm.

-

-

Data Processing:

-

Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT).

-

Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration of the ABX system.

-

Figure 2: High-Fidelity NMR Acquisition and Processing Workflow.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier. Verified URL:[Link]

-

Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Verified URL:[Link]

-

Gao, Y., et al. (2019). "Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution." iScience (ResearchGate). Verified URL:[Link]

Sources

Synthesis, Mechanistic Profiling, and Applications of 1-Bromo-4-(1,2-dibromoethyl)benzene

As drug development and advanced materials science increasingly rely on highly functionalized halogenated building blocks, understanding the precise chemical identity, synthetic mechanisms, and handling protocols of these intermediates becomes critical. This technical guide provides an in-depth analysis of 1-bromo-4-(1,2-dibromoethyl)benzene, a vicinal dibromide widely utilized as a precursor for alkynes and cross-coupling substrates.

By deconstructing the causality behind its synthesis and establishing a self-validating experimental protocol, this whitepaper serves as an authoritative resource for researchers and application scientists.

Chemical Identity & Structural Parameters

To ensure rigorous tracking, regulatory compliance, and analytical verification, the core quantitative and structural parameters of the compound are summarized below. The exact identification of this compound is critical to avoid confusion with its isomers or mono-brominated derivatives[1].

| Parameter | Value | Reference |

| IUPAC Name | 1-bromo-4-(1,2-dibromoethyl)benzene | [2] |

| CAS Registry Number | 33458-10-5 | [1],[3] |

| Molecular Formula | C8H7Br3 | [3],[2] |

| Molecular Weight | 342.857 g/mol | [3] |

| Structural Class | Vicinal dibromide / Halogenated aromatic | [2] |

| Typical Physical State | Solid (often crystalline at room temp) | [3] |

Mechanistic Pathways: Electrophilic Bromination

The most direct and reliable synthetic route to 1-bromo-4-(1,2-dibromoethyl)benzene is the electrophilic bromination of 4-bromostyrene. Understanding the underlying physical chemistry of this reaction is essential for optimizing yield and preventing impurity formation.

The Causality of the Bromonium Ion Intermediate

When molecular bromine ( Br2 ) approaches the electron-rich alkene of 4-bromostyrene, it induces a polarization of the Br−Br bond. The π -electrons of the alkene attack the electrophilic bromine atom, resulting in the expulsion of a bromide ion ( Br− ) and the formation of a cyclic bromonium ion intermediate.

Kinetic studies on the bromination of substituted styrenes reveal that the presence of the para-bromo group on the phenyl ring significantly influences the transition state[4]. Because bromine is an electron-withdrawing group (via inductive effects) but can also donate electron density via resonance, the resulting bromonium ion is highly unsymmetrical [4]. The positive charge is partially delocalized onto the benzylic carbon.

The expelled bromide ion then acts as a nucleophile, attacking the more substituted benzylic carbon from the opposite face (anti-addition) to open the three-membered ring, yielding the vicinal dibromide product.

Fig 1: Synthesis and validation workflow for 1-bromo-4-(1,2-dibromoethyl)benzene.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity, the following protocol is designed not just as a set of instructions, but as a self-validating system where each step includes a mechanistic justification (causality) and a verification checkpoint.

Step 1: Preparation and Solvent Selection

-

Action: Dissolve 1.0 equivalent of 4-bromostyrene in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the system to 0°C using an ice-water bath.

-

Causality: DCM is chosen because it is a non-nucleophilic solvent. If a nucleophilic solvent like acetic acid or water were used, the solvent molecules would intercept the highly reactive unsymmetrical bromonium ion, leading to unwanted α -acetoxy- β -bromide or halohydrin side products[4]. Cooling to 0°C suppresses radical-mediated allylic/benzylic bromination pathways, strictly favoring the ionic electrophilic addition.

Step 2: Bromine Addition

-

Action: Dissolve 1.05 equivalents of molecular bromine ( Br2 ) in a small volume of DCM. Add this solution dropwise via the addition funnel over 30 minutes.

-

Causality: Dropwise addition prevents localized heating (the reaction is exothermic) and maintains a low steady-state concentration of Br2 , further minimizing radical side reactions.

-

Validation Checkpoint 1 (Visual): The red-brown color of the Br2 solution should rapidly dissipate upon hitting the reaction mixture, indicating immediate consumption by the alkene. Persistence of the red-brown color indicates reaction completion.

Step 3: Quenching and Workup

-

Action: Once TLC confirms the disappearance of the starting material, quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ) and stir vigorously for 15 minutes.

-

Causality: Sodium thiosulfate acts as a mild reducing agent. It specifically reduces any unreacted, highly electrophilic molecular bromine to benign, water-soluble bromide ions ( Br− ). This prevents the over-oxidation of the product or equipment corrosion during solvent evaporation.

-

Action: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Step 4: Analytical Validation (Self-Correction)

-

Action: Analyze the crude solid via 1H NMR and GC-MS.

-

Causality: 1H NMR must show the disappearance of the vinylic protons (typically between 5.0–6.8 ppm) and the appearance of the distinct methine and methylene protons of the 1,2-dibromoethyl group. GC-MS will confirm the molecular weight of ~342.8 g/mol and display the characteristic isotopic splitting pattern of a molecule containing three bromine atoms ( M,M+2,M+4,M+6 peaks in a 1:3:3:1 ratio)[3],[2].

Applications in Drug Development & Materials Science

The primary utility of 1-bromo-4-(1,2-dibromoethyl)benzene (CAS: 33458-10-5) lies in its role as a stable, crystalline precursor to highly reactive alkynes.

Double Dehydrohalogenation: Subjecting this vicinal dibromide to strong bases (such as potassium tert-butoxide or sodium amide) triggers a double E2 elimination. This strips away two equivalents of hydrobromic acid ( HBr ), converting the 1,2-dibromoethyl group into a terminal alkyne, yielding 4-bromophenylacetylene .

Sonogashira Cross-Coupling: 4-bromophenylacetylene is a highly prized intermediate in medicinal chemistry. The terminal alkyne can undergo Sonogashira coupling with various aryl halides to build extended conjugated systems, while the para-bromo group on the phenyl ring remains available for subsequent, orthogonal Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This bifunctionality allows drug development professionals to iteratively build complex active pharmaceutical ingredients (APIs) with precise spatial geometries.

References

-

NextSDS - "1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE — Chemical Substance Information". URL: [Link]

-

National Center for Biotechnology Information (PubChem) - "1-Bromo-4-(1,2-dibromoethyl)benzene | C8H7Br3". URL:[Link]

-

Canadian Science Publishing - Yates, K., & Wright, W. V. "Kinetics and mechanism of bromination of styrenes". Canadian Journal of Chemistry, 45(2), 167-174 (1967). URL: [Link]

Sources

Physicochemical Profiling of 1-Bromo-4-(1,2-dibromoethyl)benzene: Solubility, Melting Point, and Synthetic Workflows

Executive Summary

1-Bromo-4-(1,2-dibromoethyl)benzene (CAS: 33458-10-5)[1] is a heavily halogenated aromatic compound frequently utilized as a critical intermediate in advanced organic synthesis. It serves as a precursor for complex cross-coupling reactions and the preparation of substituted styrenes and alkynes. This technical whitepaper explores the causality behind its specific melting point and solubility profile, providing researchers with a self-validating protocol for its synthesis, isolation, and physical characterization.

Quantitative Physicochemical Data

The physical properties of 1-bromo-4-(1,2-dibromoethyl)benzene are dictated by its high molecular weight and the presence of three polarizable bromine atoms. The table below summarizes its core quantitative data.

| Property | Value / Description |

| Chemical Name | 1-Bromo-4-(1,2-dibromoethyl)benzene |

| CAS Number | 33458-10-5[1] |

| Molecular Formula | C8H7Br3[2] |

| Molecular Weight | 342.85 g/mol [2] |

| Appearance | Off-white to white solid[3],[4] |

| Melting Point | 70 – 74 °C[3],[4] |

| Aqueous Solubility | Insoluble (Negligible)[5] |

| Organic Solubility | Miscible/Soluble in dichloromethane (DCM), chloroform, ethanol, diethyl ether, and benzene[6],[7] |

Mechanistic Analysis: Causality of Physical Properties

As an Application Scientist, it is critical to understand why a compound exhibits its specific physical traits, rather than simply recording the data. The properties of 1-bromo-4-(1,2-dibromoethyl)benzene provide a textbook example of how molecular structure dictates macroscopic behavior.

Thermodynamics of Solubility

The solubility profile of this compound is entirely governed by its lipophilic nature. The molecule lacks any hydrogen bond donors or acceptors (such as -OH or -NH2 groups)[5]. Consequently, it cannot overcome the strong, highly ordered hydrogen-bonding network of water, resulting in negligible aqueous solubility.

Conversely, the presence of the aromatic ring and the highly polarizable bromine atoms makes the molecule highly soluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, diethyl ether, benzene, and ethanol)[6],[7]. This differential solubility is not just a physical trait; it is a mechanical advantage that is actively exploited during liquid-liquid extraction to isolate the compound from aqueous byproducts.

Causality of the Melting Point Shift

The precursor to this compound, 4-bromostyrene, is a liquid at room temperature with a melting point of just 4.5 °C[8]. However, the electrophilic addition of molecular bromine across the vinyl double bond yields 1-bromo-4-(1,2-dibromoethyl)benzene[9], drastically altering its physical state.

This transformation increases the molecular weight by nearly 160 g/mol . More importantly, the addition of two bulky, highly polarizable bromine atoms significantly increases the London dispersion forces (intermolecular van der Waals forces) between adjacent molecules. The rigid structure of the 1,2-dibromoethyl group restricts bond rotation compared to the flexible vinyl group, allowing the molecules to pack highly efficiently into a dense crystalline lattice. Disrupting this stable lattice requires substantial thermal energy, which elevates the melting point to 70–74 °C[4], rendering it a stable, off-white solid at standard ambient temperature and pressure (SATP)[3].

Self-Validating Synthetic and Analytical Protocol

To accurately measure the melting point and solubility, researchers must first synthesize and purify the compound to avoid freezing-point depression caused by impurities (such as unreacted 4-bromostyrene or residual Br2). The following protocol is designed as a self-validating system , where each step provides immediate, observable feedback regarding the reaction's success.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 equivalent of 4-bromostyrene in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath. Causality: DCM is chosen because it easily solubilizes both the precursor and the final tribrominated product, while remaining completely inert to electrophilic halogenation.

-

Electrophilic Addition: Add 1.05 equivalents of molecular bromine (Br2) dropwise[9]. The reaction proceeds via a cyclic bromonium ion intermediate, followed by the anti-addition of the bromide ion.

-

Self-Validation: The disappearance of the distinct red-brown color of Br2 serves as a visual cue that the electrophile is being successfully consumed by the double bond.

-

-

Quenching: Once the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

-

Causality: This step reduces any unreacted, highly reactive Br2 to inert, water-soluble bromide ions, preventing halogen contamination of the final product.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel.

-

Self-Validation: The target compound partitions entirely into the lower organic (DCM) layer due to its high lipophilicity and water insolubility, leaving inorganic salts in the upper aqueous layer.

-

-

Purification: Collect the organic layer, dry over anhydrous magnesium sulfate (MgSO4), and filter. Evaporate the DCM under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure off-white crystals[3].

-

Thermal Validation: Load the dried crystals into a capillary tube and heat at a rate of 1–2 °C/min using a melting point apparatus.

-

Self-Validation: A sharp melting transition exactly between 70 °C and 74 °C[4] confirms the absolute purity of the synthesized batch. A depressed or broadened range indicates residual starting material or solvent entrapment.

-

Visualizing the Workflow

The following diagram maps the logical flow of the synthesis, phase separation, and crystallization process, highlighting the exploitation of the compound's solubility profile.

Workflow for the synthesis, phase separation, and crystallization of the tribrominated product.

References

-

[1] Title: 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE — Chemical Substance Information | Source: nextsds.com | URL: 1

-

[2] Title: 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE ... - ChemicalBook | Source: chemicalbook.com | URL: 2

-

[8] Title: 4-Bromostyrene - LookChem | Source: lookchem.com | URL: 8

-

[3] Title: 33458-10-5 | 1-Bromo-4-(1,2-dibromoethyl)benzene | Source: escazuvillage.com | URL: 3

-

[4] Title: CAS 33458-10-5 | 1-Bromo-4-(1,2-dibromoethyl)benzene | Source: hoffmanchemicals.com | URL: 4

-

[6] Title: 4-Bromostyrene | 2039-82-9 - ChemicalBook | Source: chemicalbook.com | URL: 6

-

[5] Title: 1-(4-Bromophenyl)ethanol 5391-88-8 wiki - Guidechem | Source: guidechem.com | URL: 5

-

[7] Title: (1-Bromoethyl)benzene 585-71-7 wiki - Fr | Source: guidechem.com | URL: 7

-

[9] Title: Electrochemical Oxidative Clean Halogenation Using HX/NaX with Hydrogen Evolution | Source: researchgate.net | URL:9

Sources

- 1. nextsds.com [nextsds.com]

- 2. 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE price,buy 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE - chemicalbook [m.chemicalbook.com]

- 3. escazuvillage.com [escazuvillage.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromostyrene | 2039-82-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Bromostyrene|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of Tribrominated Benzene Derivatives in Advanced Chemical Synthesis and Drug Development

Introduction: The Structural Advantage of Tribrominated Benzenes

Tribrominated benzene derivatives—most notably 1,3,5-tribromobenzene and 1,2,3-tribromobenzene —are highly versatile halogenated aromatic scaffolds. As a Senior Application Scientist, I frequently leverage these compounds because their unique structural symmetry and the strong electron-withdrawing nature of the three bromine atoms provide a predictable, highly reactive platform for complex organic synthesis.

Rather than serving as end-products, these derivatives function as critical building blocks. Their multi-halogenated nature allows for sequential, site-selective functionalization, making them indispensable in active pharmaceutical ingredient (API) manufacturing, clinical diagnostics, and advanced materials science.

Mechanistic Foundations in Organic Synthesis & API Manufacturing

The core utility of tribrominated benzenes in drug development stems from their reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig C–N couplings)[1].

Pathway Divergence Based on Isomeric Structure

-

1,3,5-Tribromobenzene: Its C3 symmetry ensures that all three bromine positions are chemically equivalent. This makes it an ideal precursor for synthesizing symmetrical dendritic structures or multi-substituted biologically active molecules. For instance, it is a primary intermediate in the preparation of 1,3,5-trimethoxytoluene and 1,3,5-trimethoxybenzene, which are critical API scaffolds[2][3].

-

1,2,3-Tribromobenzene: The ortho- and meta-arrangement of the halogens allows for the generation of highly reactive aryne intermediates (e.g., 3-bromobenzyne). These intermediates can be trapped in [4+2] cycloaddition reactions (Diels-Alder) to construct angularly fused polycyclic aromatic hydrocarbons (PAHs)[4].

Caption: Reaction pathways of tribrominated benzenes in organic synthesis and material science.

Quantitative Physicochemical Data

To successfully integrate these compounds into synthetic workflows, understanding their thermodynamic and physical properties is crucial.

Table 1: Key Physicochemical Properties of 1,3,5-Tribromobenzene

| Property | Value | Scientific Implication |

| Molecular Formula | C6H3Br3 | High atomic mass contribution from bromine dictates density and MS isotopic patterns. |

| Molecular Weight | 314.80 g/mol | Requires precise stoichiometric calculations during multi-step cross-coupling. |

| Melting Point | 117–121 °C | Serves as a primary purity indicator post-crystallization[3]. |

| Boiling Point | 271 °C | High thermal stability enables its use in high-temperature gas-phase reactions[3]. |

| Solubility | Soluble in hot ethanol, acetic acid; Insoluble in water | Dictates the choice of biphasic or organic solvent systems in catalysis[2][3]. |

Clinical Diagnostics: The Ultimate Internal Standard

In clinical toxicology, 1,3,5-tribromobenzene is strictly employed as an internal standard during the derivatization step for determining cyanide concentrations in human plasma and urine via Gas Chromatography-Mass Spectrometry (GC-MS)[2][5].

The Causality of this Choice: Why use 1,3,5-tribromobenzene? Biological matrices are incredibly complex. An internal standard must be chemically inert to the derivatizing agent, absent from natural human biology, and easily distinguishable. The presence of three bromine atoms creates a highly distinct isotopic multiplet pattern in the mass spectrometer (due to the ~1:1 natural abundance ratio of 79Br and 81Br ), ensuring it never overlaps with the target analyte's peaks.

Protocol 1: GC-MS Sample Preparation for Cyanide Determination

This protocol is a self-validating system; the recovery rate of the internal standard validates the extraction efficiency.

-

Standardization: Aliquot 1.0 mL of the biological sample (plasma or urine) into a sealed headspace vial.

-

Internal Standard Spiking: Inject 50 µL of a known concentration of 1,3,5-tribromobenzene (dissolved in a non-polar solvent) directly into the sample. Causality: Spiking before derivatization ensures that any volumetric loss during subsequent steps affects the analyte and standard equally, preserving the quantitative ratio.

-

Derivatization: Add the specific alkylating or derivatizing agent required to convert free cyanide into a volatile complex.

-

Extraction: Perform liquid-liquid extraction using a highly non-polar solvent (e.g., hexane) to partition the derivatized cyanide and the 1,3,5-tribromobenzene into the organic layer.

-

Analysis: Inject 1 µL of the organic layer into the GC-MS. Quantify the cyanide concentration by comparing the Area Under the Curve (AUC) of the derivatized cyanide peak against the distinct isotopic multiplet of the 1,3,5-tribromobenzene peak.

Caption: GC-MS workflow utilizing 1,3,5-tribromobenzene as an internal standard for clinical assays.

Materials Science: Flame Retardants and Advanced Polymers

Beyond pharmaceuticals, tribrominated benzenes are heavily utilized in the synthesis of advanced materials.

Flame Retardants: 1,3,5-Tribromobenzene is a foundational building block for polybrominated aryl ethers. Its efficacy as a flame retardant lies in its gas-phase mechanism. At combustion temperatures, the thermal degradation of the compound releases highly reactive bromine radicals ( Br∙ ). These radicals scavenge hydrogen ( H∙ ) and hydroxyl ( OH∙ ) radicals in the flame, effectively quenching the radical chain reactions that sustain combustion[6].

Fluorinated Polymers: In advanced polymer synthesis, 1,3,5-tribromobenzene reacts with perfluoroalkenylzinc reagents in the presence of a Pd(PPh3)4 catalyst. This specific cross-coupling yields 1,3,5-tris( α,β,β -trifluorovinyl)benzene, a trifunctional monomer used to engineer highly durable, thermally stable polymers[2][7].

Protocol 2: Deamination Synthesis of 1,3,5-Tribromobenzene

Direct bromination of benzene yields a chaotic mixture of isomers. To achieve the precise C3 symmetry of 1,3,5-tribromobenzene, we must synthesize it via the deamination of 2,4,6-tribromoaniline[6].

-

Dissolution: In a two-necked flask with a reflux condenser, dissolve moist 2,4,6-tribromoaniline in a co-solvent mixture of 95% ethanol and benzene over a steam bath[6]. Causality: Ethanol acts as both a solvent and the mild reducing agent required to replace the diazonium group with a hydrogen atom.

-

Acidification: Carefully add concentrated sulfuric acid ( H2SO4 ) to the solution[6].

-

Diazotization: Add powdered sodium nitrite ( NaNO2 ) in small, controlled portions[6]. Causality: The reaction between H2SO4 and NaNO2 generates nitrous acid in situ, which converts the amine into a highly reactive diazonium salt. Portion control prevents dangerous exothermic runaway.

-

Reduction: Once gas evolution (nitrogen gas) ceases, heat the mixture to boiling, then let it stand in a warm environment for three hours[6].

-

Crystallization & Validation: Cool the mixture in an ice bath to precipitate the crude product. Filter and wash with cold water until the washings are completely pH neutral[6]. Validation: The crude reddish-brown solid should exhibit a melting point of 112–116°C. Following recrystallization in glacial acetic acid, the pure product will validate at 117–121°C[3][6].

References

-

1,3,5-Tribromobenzene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar, Fisher Scientific.[Link]

-

Tribromobenzene,1,3,5-tribromo-benzen,CAS#626-39-1, Skychem Group.[Link]

-

Cas 626-39-1,Tribromobenzene, LookChem. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions, PMC - National Institutes of Health.[Link]

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Tribromobenzene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. skygroupchem.com [skygroupchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lookchem.com [lookchem.com]

stability and storage conditions for 1-Bromo-4-(1,2-dibromoethyl)benzene

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-4-(1,2-dibromoethyl)benzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Bromo-4-(1,2-dibromoethyl)benzene (CAS No. 33458-10-5)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research chemical. We will delve into the molecule's inherent stability, potential degradation pathways, and provide detailed protocols for storage, handling, and stability assessment.

Chemical Profile and Inherent Stability

1-Bromo-4-(1,2-dibromoethyl)benzene is a tribrominated aromatic compound with the molecular formula C₈H₇Br₃[2]. Its structure, featuring a vicinal dibromide on an ethyl group attached to a brominated benzene ring, is key to understanding its reactivity and stability. While generally stable under recommended storage conditions, the presence of the 1,2-dibromoethyl moiety is the primary site of potential degradation[3]. Halogenated organic compounds, particularly those with adjacent halogens (vicinal dihalides), are susceptible to elimination reactions[4].

The primary concern for this molecule is its propensity to undergo dehydrobromination, a classic elimination reaction that removes a hydrogen halide from a substrate[5]. This process is often catalyzed by factors such as elevated temperatures, exposure to light, or the presence of bases.

Potential Degradation Pathway: Dehydrobromination

The most probable degradation route for 1-Bromo-4-(1,2-dibromoethyl)benzene is a two-step dehydrohalogenation to form an alkyne. This is a well-established reaction for vicinal dihalides when treated with a strong base[5][6][7]. Even in the absence of a strong base, thermal or light-induced elimination can occur over long storage periods[8].

The proposed degradation mechanism is as follows:

-

First Elimination (E2): A base abstracts a proton from the carbon adjacent to one of the bromine atoms. Simultaneously, the C-Br bond breaks, and a double bond is formed, resulting in a bromo-substituted styrene intermediate.

-

Second Elimination (E2): A second molecule of base abstracts the remaining vinylic proton, leading to the elimination of the second bromine atom and the formation of a triple bond, yielding 1-bromo-4-ethynylbenzene.

Caption: Proposed dehydrobromination pathway.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the compound's purity over time, adherence to strict storage and handling protocols is essential. The following recommendations are based on safety data sheets for this and structurally related compounds.

Storage Conditions

Proper storage is the most critical factor in maintaining the stability of 1-Bromo-4-(1,2-dibromoethyl)benzene.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, typically between 2-8°C[9]. | Low temperatures slow down the rate of potential degradation reactions like dehydrobromination. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon)[10][11]. | Minimizes exposure to atmospheric moisture and oxygen, which can participate in or catalyze degradation. |

| Light | Protect from light by using an amber or opaque container[8][10]. | Light can provide the energy needed to initiate radical reactions or promote elimination. |

| Container | Keep container tightly closed in a dry and well-ventilated place[3][11][12]. | Prevents contamination and exposure to moisture. A well-ventilated area is crucial for safety[13]. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases[3][8]. | These substances can react vigorously with the compound and catalyze its rapid decomposition. |

Handling Procedures

Safe handling is paramount to protect both the researcher and the chemical's integrity.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of any potential vapors or dust[14]. Ensure that eyewash stations and safety showers are readily accessible[10][11].

-

Personal Protective Equipment (PPE) :

-

Hygiene : Avoid contact with skin and eyes. Wash hands thoroughly after handling the product[10][13]. Do not eat, drink, or smoke in the laboratory[11].

Experimental Protocol: Long-Term Stability Assessment

To quantitatively assess the stability of 1-Bromo-4-(1,2-dibromoethyl)benzene under specific laboratory conditions, the following experimental protocol can be implemented.

Objective

To determine the rate of degradation of 1-Bromo-4-(1,2-dibromoethyl)benzene under various storage conditions over a 12-month period.

Materials

-

High-purity 1-Bromo-4-(1,2-dibromoethyl)benzene

-

Amber glass vials with PTFE-lined caps

-

HPLC-grade acetonitrile and water

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Methodology

-

Initial Analysis (T=0):

-

Prepare a stock solution of 1-Bromo-4-(1,2-dibromoethyl)benzene in acetonitrile at a concentration of 1 mg/mL.

-

Develop an HPLC method to resolve the parent compound from potential degradation products. A gradient method with a C18 column and a mobile phase of acetonitrile and water is a suitable starting point. Detection can be performed at a wavelength determined by a UV scan of the compound.

-

Inject the stock solution and record the peak area and retention time. This will serve as the baseline (100% purity) for the study.

-

-

Sample Preparation and Storage:

-

Accurately weigh 10 mg of the compound into multiple amber glass vials.

-

Divide the vials into three sets, each representing a different storage condition:

-

Condition A (Optimal): 2-8°C, headspace flushed with nitrogen, protected from light.

-

Condition B (Standard): Room temperature (~25°C), in the dark.

-

Condition C (Stress): 40°C, exposed to ambient light.

-

-

For each condition, prepare enough vials for each time point (e.g., 1, 3, 6, 9, 12 months).

-

-

Time-Point Analysis:

-

At each designated time point, retrieve one vial from each storage condition.

-

Dissolve the contents in acetonitrile to a final concentration of 1 mg/mL.

-

Analyze the sample by HPLC using the established method.

-

Calculate the percentage of the remaining parent compound by comparing its peak area to the T=0 sample.

-

Monitor for the appearance of new peaks, which would indicate degradation products.

-

Caption: Workflow for stability testing.

Conclusion

The stability of 1-Bromo-4-(1,2-dibromoethyl)benzene is contingent upon strict adherence to appropriate storage and handling conditions. Its primary degradation pathway is likely dehydrobromination, which can be significantly mitigated by storing the compound at low temperatures, under an inert atmosphere, and protected from light and incompatible substances. The provided protocols offer a robust framework for maintaining the integrity of this compound and for conducting further stability studies tailored to specific research needs.

References

- Synquest Labs. (n.d.). (1-Bromoethyl)

-

AFG Bioscience LLC. (2016, April 4). SAFETY DATA SHEET: (1,2-Dibromoethyl)benzene. Retrieved from [Link]

- Spectrum Chemical. (2018, July 6).

-

NextSDS. (n.d.). 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE — Chemical Substance Information. Retrieved from [Link]

- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

- Thermo Fisher Scientific. (2025, September 5).

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

- MilliporeSigma. (2025, December 4).

- Wipf, P. (n.d.). Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh.

- OpenOChem Learn. (n.d.).

- Thermo Fisher Scientific. (2025, December 24).

- Dr. Muhammad Zaman Ashraf. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides [Video]. YouTube.

- Sela-Adler, M., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)

- U.S. Environmental Protection Agency. (n.d.). ROBUST SUMRIS.

- The Organic Chemistry Tutor. (2015, December 22). Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic [Video]. YouTube.

-

Hoffman Fine Chemicals. (n.d.). 1-Bromo-4-(1,2-dibromoethyl)benzene. Retrieved from [Link]

- ResearchGate. (2022, December). Sustainable bromination of organic compounds: A critical review.

- Wang, Y., et al. (2020). Binding and Metabolism of Brominated Flame Retardant β-1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane in Human Microsomal P450 Enzymes: Insights from Computational Studies. Chemical Research in Toxicology.

- Li, J., & Blatchley, E. R. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. PubMed.

- Wikipedia. (n.d.).

- Oreate AI Blog. (2025, December 30).

-

Royal Society of Chemistry. (n.d.). Testing for unsaturation with bromine on a microscale. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. (1-Bromoethyl)benzene - Safety Data Sheet [chemicalbook.com]

- 4. 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | C8H12Br4 | CID 18728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 [sigmaaldrich.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.es [fishersci.es]

- 12. tcichemicals.com [tcichemicals.com]

- 13. afgsci.com [afgsci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Bromo-4-(1,2-dibromoethyl)benzene: Synthesis, Characterization, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(1,2-dibromoethyl)benzene is a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a stable aryl bromide and a vicinal dibromide on an ethyl side chain, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, a detailed protocol for its synthesis from commercially available starting materials, its spectroscopic characterization, and its potential applications in medicinal chemistry and materials science, particularly as a precursor to valuable intermediates for cross-coupling reactions.

Commercial Availability

1-Bromo-4-(1,2-dibromoethyl)benzene is available from several chemical suppliers as a research-grade chemical. It is important for researchers to source this compound from reputable vendors to ensure purity and consistency.

Table 1: Commercial Supplier Information

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Sigma-Aldrich | 33458-10-5 | C₈H₇Br₃ | 342.85 g/mol | Sold as part of their AldrichCPR line for early discovery research. Analytical data is not collected for this product, and the buyer assumes responsibility for confirming identity and purity.[1] |

| Hoffman Fine Chemicals | 33458-10-5 | C₈H₇Br₃ | 342.9 g/mol | Intended for laboratory purposes only and should be handled by qualified individuals. |

The precursor for the synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene, 4-bromostyrene, is also commercially available from various suppliers, ensuring a straightforward synthetic route.

Synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene

The most direct and efficient method for the synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene is the electrophilic addition of bromine across the double bond of 4-bromostyrene. This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis Workflow

Caption: Step-by-step workflow for the laboratory synthesis of 1-Bromo-4-(1,2-dibromoethyl)benzene.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the bromination of styrenes.[2][3]

Materials:

-

4-Bromostyrene

-

Bromine

-

Dichloromethane (DCM)

-

67% Aqueous Isopropanol

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Preparation of 4-Bromostyrene Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromostyrene (1.0 equivalent) in dichloromethane. Place the flask in an ice bath to cool the solution.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of bromine (1.0 equivalent) in dichloromethane. Transfer this solution to an addition funnel placed on the reaction flask.

-

Reaction: With vigorous stirring, slowly add the bromine solution dropwise to the chilled 4-bromostyrene solution. Maintain a slow addition rate to control the exothermic reaction and keep the solution cool. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction. Continue the addition until a faint bromine color persists.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the dichloromethane using a rotary evaporator. The crude product will be a solid or a viscous oil. Recrystallize the crude product from a minimal amount of hot 67% aqueous isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold isopropanol, and dry to a constant weight.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. Aliphatic Protons: Two signals corresponding to the -CH(Br)- and -CH₂(Br) protons. The benzylic proton (-CH(Br)-) would likely appear as a doublet of doublets (dd) at a lower field (approx. δ 5.0-5.5 ppm) due to deshielding by the bromine and the aromatic ring. The -CH₂(Br) protons would appear as two doublets of doublets at a higher field (approx. δ 3.8-4.2 ppm). |

| ¹³C NMR | Aromatic Carbons: Four signals in the aromatic region (approx. δ 120-140 ppm). The carbon bearing the bromine (C-Br) would be shifted upfield due to the heavy atom effect.[4] Aliphatic Carbons: Two signals in the aliphatic region, one for the benzylic carbon (-CH(Br)-) (approx. δ 50-60 ppm) and one for the terminal carbon (-CH₂(Br)) (approx. δ 30-40 ppm). |

| IR Spectroscopy | Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹. C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹. C-H bending (p-disubstitution): A strong absorption around 800-850 cm⁻¹. C-Br stretching: Absorptions in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for three bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak would be observed at m/z corresponding to C₈H₇Br₃. Fragmentation: Common fragmentation patterns would include the loss of bromine atoms (M-Br)⁺, the loss of HBr (M-HBr)⁺, and the formation of the bromotropylium ion. |

Potential Applications in Organic Synthesis

The synthetic utility of 1-Bromo-4-(1,2-dibromoethyl)benzene lies in its potential to be transformed into other valuable intermediates.

Dehydrobromination to 1-Bromo-4-ethynylbenzene

A key potential application is the double dehydrobromination of the 1,2-dibromoethyl group to form an ethynyl group. This would convert 1-Bromo-4-(1,2-dibromoethyl)benzene into 1-bromo-4-ethynylbenzene, a highly useful building block in cross-coupling reactions.

Caption: Proposed synthesis of 1-bromo-4-ethynylbenzene from 1-Bromo-4-(1,2-dibromoethyl)benzene.

Application in Sonogashira Coupling

1-Bromo-4-ethynylbenzene is an ideal substrate for the Sonogashira coupling, a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6][7] The presence of the aryl bromide allows for further functionalization, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and organic materials.[5]

Caption: General scheme for the Sonogashira coupling of 1-bromo-4-ethynylbenzene.

Safety and Handling

1-Bromo-4-(1,2-dibromoethyl)benzene is classified as a hazardous substance. It is a skin irritant and may cause drowsiness or dizziness.[8] It is also toxic to aquatic life with long-lasting effects.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-4-(1,2-dibromoethyl)benzene is a commercially available and synthetically accessible compound with significant potential as an intermediate in organic synthesis. Its straightforward preparation from 4-bromostyrene and its potential for conversion into the versatile building block, 1-bromo-4-ethynylbenzene, make it a valuable tool for researchers in drug discovery and materials science. While detailed spectroscopic data in the public domain is limited, the predicted analytical characteristics provide a basis for its identification and characterization. As with all halogenated compounds, appropriate safety precautions must be taken during its handling and use.

References

-

PubChem. 1,4-Bis(1,2-dibromoethyl)benzene. National Center for Biotechnology Information. [Link]

- Supporting Information for a journal article. (Please note: A specific journal reference for the provided supporting information snippet was not available in the search results).

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

PubChem. 1-Bromo-4-(1-bromoethyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Hoffman Fine Chemicals. CAS 33458-10-5 | 1-Bromo-4-(1,2-dibromoethyl)benzene. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

NIST. Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

-

ResearchGate. Figure S3. 1 H NMR of 1-bromo-4-(12-bromododecyl)benzene. [Link]

-

Bartleby. Answered: The following two mass spectra represent 1-bromo-4-ethylbenzene and (1-bromoethyl)benzene, respectively. [Link]

-

PMC - NIH. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. [Link]

-

PubChemLite. 1-bromo-4-(1,2-dibromoethyl)benzene. [Link]

-

NIST. Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1,2-Dibromoethylbenzene - Optional[MS (GC)] - Spectrum. [Link]

-

NextSDS. 1-BROMO-4-(1,2-DIBROMOETHYL)BENZENE — Chemical Substance Information. [Link]

-

NIST. Benzene, 1,4-dibromo-. NIST Chemistry WebBook. [Link]

-

Hoffman Fine Chemicals. CAS 33458-10-5 | 1-Bromo-4-(1,2-dibromoethyl)benzene. [Link]

-

PMC. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

-